5-(Bromomethyl)-1H-benzo[d]imidazole CAS number and molecular weight
5-(Bromomethyl)-1H-benzo[d]imidazole CAS number and molecular weight
An In-Depth Technical Guide to 5-(Bromomethyl)-1H-benzo[d]imidazole: A Key Intermediate in Medicinal Chemistry
Introduction
The benzimidazole scaffold is a cornerstone in the field of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] Its resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects.[2][3] Within this privileged class of compounds, 5-(Bromomethyl)-1H-benzo[d]imidazole emerges as a highly valuable and reactive intermediate. Its utility lies in the presence of a bromomethyl group, a versatile functional handle that enables chemists to readily introduce the benzimidazole pharmacophore into more complex molecular architectures. This guide provides a comprehensive technical overview of 5-(Bromomethyl)-1H-benzo[d]imidazole, detailing its properties, synthesis, applications in drug discovery, and essential safety protocols, tailored for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties and Identifiers
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of 5-(Bromomethyl)-1H-benzo[d]imidazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1211523-55-5 | [4] |
| Molecular Formula | C8H7BrN2 | [4][5] |
| Molecular Weight | 211.06 g/mol | [4][5] |
| IUPAC Name | 5-(bromomethyl)-1H-1,3-benzodiazole | [4] |
| Synonyms | 5-(Bromomethyl)-1H-benzimidazole, 6-(bromomethyl)-1H-benzimidazole | [5] |
| Appearance | Typically a solid | [6] |
| Solubility | Soluble in water | [6] |
Synthesis and Reaction Mechanism
The synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole can be approached through several synthetic strategies. A common and effective method involves a multi-step process starting from readily available precursors. The following protocol outlines a representative synthesis, emphasizing the chemical logic behind each step.
Experimental Protocol: Synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole
Step 1: Synthesis of 5-Methyl-1H-benzo[d]imidazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Reagent Addition: Add an equimolar amount of formic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The condensation of the diamine with formic acid leads to the formation of the imidazole ring.[1]
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a base, such as sodium bicarbonate solution, until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-methyl-1H-benzo[d]imidazole.
Step 2: Bromination of 5-Methyl-1H-benzo[d]imidazole
-
Reaction Setup: Suspend the synthesized 5-methyl-1H-benzo[d]imidazole in a non-polar solvent like carbon tetrachloride (CCl4) in a flask equipped with a reflux condenser and a light source (e.g., a UV lamp).
-
Initiator and Reagent Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) to the suspension. NBS is a convenient source of bromine for radical bromination.
-
Reaction: Irradiate the mixture with the light source and heat to reflux. The reaction is a free radical substitution at the benzylic position, which is more reactive than the aromatic ring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-(Bromomethyl)-1H-benzo[d]imidazole.
Reaction Scheme
Caption: Synthetic route to 5-(Bromomethyl)-1H-benzo[d]imidazole.
Applications in Drug Discovery and Development
The primary utility of 5-(Bromomethyl)-1H-benzo[d]imidazole in drug discovery stems from its nature as a reactive intermediate. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the benzimidazole core to various molecular scaffolds, making it a valuable building block for creating libraries of compounds for biological screening.
Role as a Pharmacophore Carrier:
The benzimidazole moiety is a recognized pharmacophore with a broad spectrum of biological activities.[2][3] By using 5-(Bromomethyl)-1H-benzo[d]imidazole, medicinal chemists can systematically explore the structure-activity relationship (SAR) of new drug candidates. For instance, it can be reacted with amines, thiols, or alcohols present in other molecules to generate more complex structures with potential therapeutic value.
Applications in Anticancer Research:
Many benzimidazole-containing compounds have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of topoisomerase and interference with microtubule formation.[3][7] The synthesis of novel benzimidazole derivatives is an active area of research, and 5-(Bromomethyl)-1H-benzo[d]imidazole serves as a key starting material in these endeavors. For example, it can be used to synthesize compounds that act as bromodomain and extra-terminal (BET) inhibitors, a promising strategy in cancer therapy.[8]
Illustrative Workflow in Drug Discovery
Caption: Role of 5-(Bromomethyl)-1H-benzo[d]imidazole in a drug discovery workflow.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are essential when handling 5-(Bromomethyl)-1H-benzo[d]imidazole. The following guidelines are based on safety data for structurally related compounds.
Hazard Identification:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if Swallowed: May be harmful if swallowed.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.[10]
-
Hand Protection: Wear protective gloves.[11]
-
Respiratory Protection: Use in a well-ventilated area or with a respirator if dust or vapors are generated.[10]
-
Skin and Body Protection: Wear appropriate protective clothing.[10]
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
In case of skin contact: Wash with plenty of soap and water.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
Conclusion
5-(Bromomethyl)-1H-benzo[d]imidazole is a pivotal molecule in the synthesis of novel compounds with potential therapeutic applications. Its well-defined physicochemical properties, coupled with the reactivity of the bromomethyl group, make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the ongoing quest for new and effective drugs. The benzimidazole scaffold continues to be a fertile ground for drug discovery, and intermediates like 5-(Bromomethyl)-1H-benzo[d]imidazole are essential for cultivating this field.
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Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2375–2393. [Link]
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